molecular formula C14H18Cl2N2O2S B043348 W-13 hydrochloride CAS No. 88519-57-7

W-13 hydrochloride

Cat. No.: B043348
CAS No.: 88519-57-7
M. Wt: 349.3 g/mol
InChI Key: QKAALLVQBOLELJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery Timeline

This compound emerged from systematic efforts in the 1980s to develop naphthalenesulfonamide derivatives as calmodulin (CaM) antagonists. Calmodulin, a calcium-sensing protein, regulates enzymes such as phosphodiesterases and myosin light chain kinase (MLCK). Early work by Hidaka and Tanaka identified structural modifications that enhanced specificity for CaM over other calcium-binding proteins. The addition of a chlorine atom at the 5-position of the naphthalene ring and a 4-aminobutyl side chain distinguished W-13 from its predecessors (e.g., W-7 and W-5), yielding improved potency and selectivity. By 1983, W-13 was characterized as a reversible inhibitor of CaM-dependent phosphodiesterase (IC₅₀ = 68 μM) and MLCK (IC₅₀ = 58 μM), cementing its role in signal transduction studies.

Classification within the Naphthalene Sulfonamide Family

W-13 belongs to the naphthalenesulfonamide class, characterized by a sulfonamide group attached to a naphthalene scaffold. Its molecular structure (C₁₄H₁₇ClN₂O₂S·HCl; MW: 349.27 g/mol) includes critical functional groups that dictate its bioactivity:

Property Value
Molecular Formula C₁₄H₁₇ClN₂O₂S·HCl
CAS Number 88519-57-7
Purity ≥98% (HPLC)
Solubility Soluble in DMSO, water, and ethanol
Key Structural Features 5-chloro substitution, 4-aminobutyl chain

Properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAALLVQBOLELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587915
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88519-57-7
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine group of 1,4-diaminobutane on the electrophilic sulfur atom of the sulfonyl chloride. Key parameters include:

ParameterSpecification
Molar Ratio 1:1 (sulfonyl chloride : diamine)
Solvent Anhydrous dichloromethane or THF
Base Triethylamine (TEA) or pyridine
Temperature 0–5°C (initial), then room temperature
Reaction Time 4–6 hours

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the mixture is washed with dilute HCl to remove excess amine, followed by water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Purification of the Intermediate

Crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). The intermediate typically manifests as a white to off-white crystalline solid.

Preparation of the Hydrochloride Salt

Conversion of the free base to its hydrochloride form ensures enhanced stability and aqueous solubility. This step involves treating the sulfonamide with hydrochloric acid under controlled conditions.

Salt Formation Protocol

The free base is dissolved in an anhydrous solvent (e.g., ethanol or diethyl ether), and equimolar hydrochloric acid (1.0 M in diethyl ether or aqueous) is added dropwise. Key parameters include:

ParameterSpecification
Molar Ratio 1:1 (free base : HCl)
Solvent Ethanol, diethyl ether, or acetone
Temperature 0–5°C (to prevent decomposition)
Precipitation Immediate formation of white precipitate

The precipitate is isolated via vacuum filtration, washed with cold solvent, and dried under reduced pressure.

Characterization and Quality Control

The hydrochloride salt exhibits a melting point of 241–243°C. Purity is confirmed via:

  • High-Performance Liquid Chromatography (HPLC): Retention time compared to reference standards.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 8.55 (s, 1H, naphthalene-H), 8.10–7.90 (m, 3H, naphthalene-H), 3.20 (t, J = 6.8 Hz, 2H, -NH-CH₂-), 2.70 (t, J = 7.2 Hz, 2H, -CH₂-NH₃⁺), 1.60–1.40 (m, 4H, -CH₂-CH₂-).

  • Mass Spectrometry (MS): m/z 313.08 [M-Cl]⁺ (calculated for C₁₄H₁₇ClN₂O₂S: 312.07).

Critical Analysis of Synthetic Challenges

Selectivity Issues

1,4-Diaminobutane contains two amine groups, posing a risk of disubstitution. To mitigate this:

  • Controlled Stoichiometry: A 1:1 molar ratio ensures monosubstitution.

  • Low Temperatures: Slow addition of sulfonyl chloride at 0–5°C minimizes side reactions.

Solubility Considerations

The hydrochloride salt’s solubility in water (35 mg/mL) facilitates biological applications but complicates isolation. Precipitation in acetone or ethanol optimizes yield.

Industrial-Scale Production Insights

Large-scale synthesis necessitates modifications for cost efficiency:

  • Solvent Recovery: Distillation of dichloromethane for reuse.

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: W-13 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

Scientific Research Applications

Pharmaceutical Development

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is integral in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs that target specific biological pathways, enhancing therapeutic efficacy. The compound acts as a calmodulin antagonist, which has implications for treating diseases where calcium signaling is disrupted. Its interaction with calmodulin can inhibit various cellular processes, making it a candidate for further pharmacological exploration.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. It has been utilized to investigate the effects of calmodulin inhibitors on nitric oxide production in human neutrophils, aiding researchers in understanding complex biological processes and signaling pathways. For instance, studies have shown that it can inhibit nitric oxide synthase activity, which is crucial for regulating vascular tone and immune responses .

Diagnostic Applications

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has potential uses in creating diagnostic reagents. Its properties enable the development of sensitive assays for detecting specific biomolecules or pathogens. For example, it has been incorporated into chemiluminescent aptasensors designed for the detection of chloramphenicol in milk, showcasing its utility in food safety testing. The sensitivity of these assays can reach detection limits as low as 0.01 ng/mL.

Material Science

In material science, the compound is explored for developing advanced materials with specific functional properties. Research indicates that it can be used to create polymers that exhibit desirable characteristics for industrial applications. For instance, its incorporation into nanomaterials has been studied to enhance catalytic properties and improve the performance of electrochemical sensors. The unique structural features of this compound allow it to be integrated into composite materials that require specific chemical functionalities.

Environmental Monitoring

The compound's ability to interact with various pollutants makes it useful in environmental monitoring applications. It can be employed to assess environmental contaminants, contributing to research efforts aimed at sustainability and pollution control. Its application in detecting environmental pollutants highlights its versatility beyond traditional laboratory settings.

Summary Table of Applications

Application Area Description Key Outcomes
Pharmaceutical DevelopmentSynthesis of drugs targeting biological pathwaysEnhanced therapeutic efficacy
Biochemical ResearchStudy of enzyme inhibition and receptor interactionsInsights into nitric oxide synthase regulation
Diagnostic ApplicationsDevelopment of sensitive assays for biomolecule detectionDetection limits down to 0.01 ng/mL
Material ScienceCreation of advanced materials with specific propertiesImproved performance in electrochemical sensors
Environmental MonitoringAssessment of environmental pollutantsContributions to sustainability research

Case Studies

  • Calmodulin Inhibition : Research demonstrated that N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride effectively inhibits calmodulin-dependent pathways, impacting nitric oxide production in neutrophils . This study highlights its potential therapeutic applications in inflammatory diseases.
  • Chemiluminescent Aptasensor Development : A study reported the successful integration of this compound into a chemiluminescent aptasensor for detecting chloramphenicol in dairy products, achieving high sensitivity and specificity. This application underscores its relevance in food safety diagnostics.
  • Nanomaterials for Biosensing : The development of multifunctional catalytic nanomaterials incorporating N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has shown promise in enhancing electrochemiluminescent biosensing techniques. These advancements indicate its potential role in next-generation biosensors.

Mechanism of Action

W-13 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. The inhibition of these enzymes disrupts various cellular processes, including muscle contraction and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalenesulfonamide derivatives share a core structure but differ in alkyl chain lengths, substituents, and pharmacological profiles. Below is a detailed comparison:

Structural Modifications and Hydrophobicity

The presence and position of halogen substituents significantly influence activity. For example:

  • Chlorine at Position 5: W-13’s 5-chloro group enhances hydrophobicity, which strengthens its binding to the Ca²⁺-CaM complex. Chlorinated derivatives exhibit higher inhibitory potency compared to non-chlorinated analogs (e.g., N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride, CAS: 89108-46-3) .
  • Alkyl Chain Length: W-13 has a 4-aminobutyl chain, whereas W-7 (N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride, CAS: 69762-85-2) features a longer 6-aminohexyl chain. Longer chains increase hydrophobicity but may reduce solubility or alter binding kinetics .
  • Halogen Substitution: Derivatives with bromine, fluorine, or cyanogen instead of chlorine show reduced efficacy, highlighting chlorine’s unique role in optimizing hydrophobicity and binding affinity .

Pharmacological Activity

Compound CAS Number Key Features Biological Activity
W-13 88519-57-7 4-Aminobutyl chain, 5-Cl substituent Potent CaM antagonist; anti-inflammatory effects in sJIA models
W-7 Hydrochloride 69762-85-2 6-Aminohexyl chain, 5-Cl substituent Selective CaM antagonist; used in calcium signaling studies
Non-chlorinated analog 89108-46-3 4-Aminobutyl chain, no halogen Reduced CaM affinity due to lower hydrophobicity
W-9 Hydrochloride 69762-85-2 Isomer of W-7 Less studied; structural similarity to W-7 but distinct binding properties

Mechanistic Differences

  • W-13 vs. W-7: While both inhibit CaM, W-13’s shorter alkyl chain may favor interactions with specific CaM-dependent enzymes relevant to inflammatory pathways, as evidenced by its prominence in sJIA drug repositioning studies .
  • Chlorinated vs. Non-chlorinated Derivatives: The 5-chloro group in W-13 increases its binding constant to Ca²⁺-CaM by 2–3 fold compared to non-chlorinated analogs, directly correlating with its inhibitory potency on phosphodiesterase activity .

Biological Activity

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, commonly referred to as W-13, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H18ClN2O2S
  • Molecular Weight : 349.27 g/mol
  • Melting Point : Approximately 237 °C
  • Storage Conditions : Refrigerated (0-10 °C) due to sensitivity to light and heat .

The mechanism of action for N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is not fully elucidated. However, preliminary studies suggest potential interactions with various biological targets, indicating possible roles in:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in microbial metabolism.
  • Anti-inflammatory Properties : It is hypothesized that the compound could modulate inflammatory responses, though detailed studies are required to confirm these effects.

Antimicrobial Activity

Research has indicated that W-13 exhibits antimicrobial properties. A comparative analysis with similar compounds shows that its structural features may enhance its efficacy against certain bacterial strains.

Compound NameStructural FeaturesUnique Properties
5-Chloronaphthalene-2-sulfonamideLacks amino groupPrimarily antibacterial activity
N-(4-Aminobutyl)-2-naphthalenesulfonamideDifferent naphthalene positionPotentially different biological activity
N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamideVariation in chlorine positionMay exhibit altered pharmacodynamics

This table highlights the unique substitution pattern of W-13 compared to its analogs, which may contribute to its distinct biological activity profile.

Anti-inflammatory Activity

In vitro studies have suggested that W-13 may possess anti-inflammatory effects. For instance, it has been shown to reduce pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses . Further research is necessary to delineate the specific pathways involved.

Transcriptomic Analysis

A significant study involving transcriptomic analysis identified W-13 among other bioactive molecules linked to systemic juvenile idiopathic arthritis (sJIA). The study utilized weighted gene co-expression network analysis (WGCNA) to establish connections between W-13 and inflammatory pathways, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Research

W-13 has been categorized as a calmodulin antagonist, which positions it as a candidate for further pharmacological exploration. Calmodulin plays a critical role in various cellular processes, including muscle contraction and cell signaling. The inhibition of calmodulin by W-13 may lead to significant downstream effects on cellular functions .

Q & A

Q. Q: What are the recommended methods for synthesizing and characterizing N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride?

A:

  • Synthesis : The compound is typically synthesized via sulfonylation of 5-chloronaphthalene-2-sulfonyl chloride with 1,4-diaminobutane, followed by hydrochloride salt formation. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete sulfonylation .
  • Characterization : Key analytical methods include:
    • NMR (¹H/¹³C) to confirm the sulfonamide linkage and butyl chain.
    • HPLC (≥98% purity) with UV detection at 254 nm for quality control .
    • Mass spectrometry (ESI-MS) to verify the molecular ion peak at m/z 377.33 (C₁₆H₂₂Cl₂N₂O₂S) .
    • Elemental analysis to validate stoichiometry.

Q. Q: How does this compound act as a calcium/calmodulin (CaM) antagonist, and what experimental assays validate its efficacy?

A:

  • Mechanism : The sulfonamide group binds to CaM’s hydrophobic pockets, competitively inhibiting Ca²⁺-dependent target interactions (e.g., myosin light chain kinase) .
  • Assays :
    • Fluorometric Ca²⁺ assays : Measure intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) using Fura-2 AM.
    • CaM-dependent enzyme inhibition : Test inhibition of phosphodiesterase 1 (PDE1) activity via colorimetric phosphate release assays .
    • Dose-response curves : IC₅₀ values are typically determined in vitro (e.g., ~10–50 μM in murine brain homogenates) .

Advanced Experimental Design for Neuronal Studies

Q. Q: What factors should be considered when designing in vivo experiments to study this compound’s effect on metabotropic glutamate receptors (mGluRs)?

A:

  • Model selection : Use C57BL/6 mice for consistency with prior studies on CaM-mGluR1 coupling .
  • Dosage : Intraperitoneal administration at 10–20 mg/kg, with pharmacokinetic profiling to ensure brain penetration .
  • Controls : Include vehicle (saline) and a positive CaM antagonist control (e.g., W-7).
  • Endpoint assays : Electrophysiology (e.g., long-term depression in hippocampal slices) paired with Western blotting for phosphorylated CREB .

Addressing Data Contradictions in Calcium Signaling Studies

Q. Q: How can researchers reconcile conflicting results regarding this compound’s potency across different cell types?

A:

  • Variables to assess :
    • Cell-specific CaM isoforms : Certain cells express CaM variants with altered binding affinities.
    • Off-target effects : Test selectivity using CaM pull-down assays with competitor peptides .
    • Buffer conditions : Calcium chelators (e.g., EGTA) may artificially alter efficacy; use physiological Ca²⁺ concentrations .
  • Mitigation : Perform parallel experiments in primary neurons and recombinant CaM systems to isolate variables .

Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies are effective for synthesizing derivatives to explore SAR in CaM antagonism?

A:

  • Core modifications :
    • Naphthalene ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance binding .
    • Butyl chain : Replace with hexyl or cyclic amines to modulate hydrophobicity .
  • Synthetic routes :
    • Use Pd-catalyzed cross-coupling for halogenated derivatives .
    • Optimize protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Screening : Test derivatives in PDE1 inhibition assays and molecular docking simulations against CaM (PDB: 1CLL) .

Analytical Challenges in Detecting Degradation Products

Q. Q: What advanced techniques are recommended for identifying degradation byproducts during stability studies?

A:

  • LC-MS/MS : Use reverse-phase C18 columns and high-resolution MS to detect hydrolyzed sulfonamide or dechlorinated products .
  • Forced degradation : Expose the compound to heat (40°C), UV light, and acidic/basic conditions to simulate shelf-life stressors .
  • Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. byproducts in DMSO-d₆ .

Application in Neurodegenerative Disease Models

Q. Q: How can this compound be applied to study calcium dysregulation in Alzheimer’s disease (AD) models?

A:

  • In vitro : Treat APP/PS1 transgenic primary neurons to assess amyloid-β-induced Ca²⁺ overload via Fluo-4 imaging .
  • In vivo : Administer chronically (4 weeks) in AD mice and evaluate cognitive deficits (Morris water maze) and tau phosphorylation (AT8 antibody) .
  • Combination therapy : Co-administer with NMDA receptor antagonists (e.g., memantine) to test synergistic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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W-13 hydrochloride
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